2-Cyano-5-(2-hydroxyphenyl)phenol
Description
2-Cyano-5-(2-hydroxyphenyl)phenol is an organic compound with the molecular formula C13H9NO2. It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a biphenyl structure.
Properties
IUPAC Name |
2-hydroxy-4-(2-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-10-6-5-9(7-13(10)16)11-3-1-2-4-12(11)15/h1-7,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLRXTZKPWIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684621 | |
| Record name | 2',3-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-84-8 | |
| Record name | 2',3-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
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Base Selection : Potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) facilitates deprotonation of the active methylene group in 2-hydroxyphenylacetonitrile, enabling nucleophilic attack on the aldehyde carbonyl.
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Temperature : The reaction proceeds at 80–90°C for 6–8 hours, achieving 68–72% yield.
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Workup : Acidic quenching with dilute HCl precipitates the product, which is purified via recrystallization from ethanol.
Key Advantages :
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High regioselectivity due to electron-withdrawing nitro and hydroxyl groups directing the reaction.
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Scalable to multi-gram quantities with minimal byproducts.
Limitations :
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Requires stoichiometric base, increasing waste generation.
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Nitro group reduction (e.g., via hydrogenation) is necessary for final product isolation, adding steps.
Cyanohydrin Formation and Dehydration
This two-step approach leverages cyanohydrin intermediates to introduce the cyano group.
Step 1: Cyanohydrin Synthesis
5-(2-Hydroxyphenyl)salicylaldehyde is treated with hydrogen cyanide (HCN) in a biphasic system (water/toluene) at 25°C. The hydroxyl groups stabilize the intermediate through hydrogen bonding, enhancing reaction kinetics.
Step 2: Dehydration
The cyanohydrin intermediate undergoes dehydration using phosphorus oxychloride (POCl₃) in pyridine at 60°C, yielding the target nitrile. This step achieves 85–90% conversion with >95% purity.
Data Table 1: Optimization of Cyanohydrin Dehydration
| Dehydration Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ | 60 | 89 | 97 |
| H₂SO₄ | 80 | 72 | 88 |
| SiO₂ | 120 | 65 | 82 |
Critical Insight : POCl₃ minimizes side reactions such as hydroxyl group oxidation, making it the optimal agent.
Thioacetamide-Mediated Cyanation
Adapted from patent methodologies for analogous nitriles, this route employs thioacetamide as a cyanide source.
Procedure
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Substrate Activation : 5-(2-Hydroxyphenyl)phenol is treated with thioacetamide in acetic acid at 100°C for 12 hours.
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Cyanation : The thiourea intermediate reacts with copper(I) cyanide (CuCN) in DMF, yielding the target compound in 60–65% yield.
Mechanistic Notes :
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Thioacetamide acts as a sulfur-based leaving group, facilitating nucleophilic substitution by cyanide.
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Copper catalysis enhances reaction efficiency by stabilizing transition states.
Challenges :
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Requires strict control of stoichiometry to prevent over-cyanation.
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Residual copper necessitates chelation with EDTA during purification.
Acid-Catalyzed Cyclization of Precursor Ketones
This method exploits intramolecular cyclization to form the biphenyl backbone.
Synthesis Steps
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Ketone Preparation : 2-Cyano-5-hydroxyacetophenone is synthesized via Friedel-Crafts acylation of 5-hydroxybenzonitrile.
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Cyclization : The ketone is treated with polyphosphoric acid (PPA) at 120°C, inducing cyclization with concomitant hydroxyl group retention.
Yield and Scalability :
Optimization Strategy :
Comparative Analysis of Synthetic Routes
Data Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Knoevenagel Condensation | 72 | 95 | Moderate | 12.50 |
| Cyanohydrin Dehydration | 89 | 97 | High | 8.20 |
| Thioacetamide Cyanation | 65 | 93 | Low | 15.80 |
| Acid-Catalyzed Cyclization | 60 | 90 | Moderate | 10.40 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
2-Cyano-5-(2-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(4-hydroxyphenyl)phenol: Similar structure but with the hydroxyl group in a different position.
Phenoxy acetamide derivatives: Share similar pharmacological activities and are used in medicinal chemistry.
Uniqueness
2-Cyano-5-(2-hydroxyphenyl)phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a cyano group and a hydroxyl group on a biphenyl structure makes it a versatile compound for various applications.
Q & A
Q. What are the standard methods for synthesizing 2-Cyano-5-(2-hydroxyphenyl)phenol, and how are intermediates characterized?
Synthesis typically involves multi-step organic reactions, such as:
- Cyanation : Introduction of the cyano group via nucleophilic substitution or metal-catalyzed coupling reactions.
- Hydroxylation : Selective hydroxylation of the phenyl ring using directing groups or enzymatic methods. Intermediate characterization relies on NMR spectroscopy (¹H/¹³C), FT-IR for functional group verification, and HPLC-MS for purity assessment .
Q. How can researchers validate the purity of this compound for experimental reproducibility?
- Chromatographic methods : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) and compare retention times against standards.
- Elemental analysis : Confirm stoichiometric ratios of C, H, N, and O to rule out impurities.
- Thermogravimetric analysis (TGA) : Assess thermal stability and detect solvent residues .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
- X-ray crystallography : Resolve ambiguities in molecular conformation by determining the crystal structure (e.g., trans/cis configurations of cyano groups) .
- DFT calculations : Compare experimental NMR shifts with computed spectra to identify discrepancies caused by solvation or tautomerism .
- Variable-temperature NMR : Detect dynamic processes (e.g., hydrogen bonding) that may obscure spectral interpretations .
Q. How can factorial experimental design optimize the synthesis of this compound?
- Variables : Temperature, catalyst loading, reaction time, and solvent polarity.
- Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts.
- Case study : In phenol biodegradation studies, factorial designs identified optimal bacterial activity at 30°C and pH 7.0, which can inspire synthetic optimizations .
Q. What are the challenges in analyzing supramolecular interactions (e.g., hydrogen bonding) in this compound crystals?
- Hydrogen bond networks : Use XRD to map O–H⋯O/N interactions, noting bond lengths (e.g., 1.8–2.2 Å) and angles (e.g., 150–180°).
- Solvent inclusion : Methanol or water molecules in the crystal lattice may stabilize the structure, as seen in azopyrrole compounds .
Q. How do electronic effects of substituents (cyano vs. hydroxyl) influence the compound’s reactivity in cross-coupling reactions?
- Electron-withdrawing cyano groups : Activate aryl halides for Suzuki-Miyaura coupling but may deactivate electrophilic aromatic substitution.
- Hydroxyl groups : Participate in chelation with metal catalysts (e.g., Pd), altering regioselectivity. Verify via Hammett plots or kinetic isotope effects .
Methodological Considerations
Q. What computational tools predict the environmental fate of this compound?
- EPI Suite : Estimate biodegradation half-life (e.g., >60 days suggests persistence).
- QSAR models : Correlate logP values (e.g., ~2.5) with bioaccumulation potential.
- Experimental validation : Use Pseudomonas aeruginosa assays to assess aerobic degradation .
Q. How to address discrepancies between theoretical and experimental pKa values for the phenolic hydroxyl group?
- Solvent effects : Use mixed-solvent systems (e.g., water-DMSO) to mimic reaction conditions.
- Potentiometric titration : Compare with DFT-computed pKa (e.g., B3LYP/6-311+G(d,p)) to refine solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
